molecular formula C18H23NO2 B1385425 N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline CAS No. 1040685-30-0

N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline

Cat. No.: B1385425
CAS No.: 1040685-30-0
M. Wt: 285.4 g/mol
InChI Key: FEXNXIZKPHNPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline is a substituted aniline derivative characterized by a benzyl group attached to a 2-(2-ethoxyethoxy)phenyl moiety and a methyl group at the 3-position of the aniline ring. Its molecular formula is C₁₉H₂₅NO₂, with a molecular weight of 299.41 g/mol (calculated from ). Structurally, the compound combines a flexible ethoxyethoxy side chain with a compact methyl substituent, balancing hydrophobicity and steric effects.

Key features include:

  • Benzyl backbone: Provides aromatic stability and facilitates π-π interactions.
  • 2-(2-Ethoxyethoxy) substituent: Enhances solubility in polar solvents due to ether oxygen atoms.
  • 3-Methylaniline group: Introduces steric hindrance and modulates electronic properties via the methyl group’s inductive effect.

This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog No. sc-330599) and is utilized in organic synthesis and material science research .

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-20-11-12-21-18-10-5-4-8-16(18)14-19-17-9-6-7-15(2)13-17/h4-10,13,19H,3,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXNXIZKPHNPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline typically involves the reaction of 3-methylaniline with 2-(2-ethoxyethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Alkoxy Chain Length : Longer chains (e.g., heptyloxy in ) increase hydrophobicity (higher logD) and reduce water solubility compared to shorter ethoxyethoxy groups .
  • Electronic Effects : The methyl group in the target compound and provides mild electron-donating effects, whereas ethoxyethoxy groups enhance electron density on the aromatic ring .

Industrial Relevance

  • Cost and Availability : The target compound and its analogs (e.g., ) are priced uniformly (~$284/500 mg), indicating similar production scales and demand in research .
  • Thermal Stability : reports a predicted boiling point of 404.9°C for N-[2-(Isopentyloxy)benzyl]-3-methylaniline, suggesting higher thermal stability than the target compound, which lacks published thermal data .

Biological Activity

N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline is an organic compound with significant potential in biochemical research and pharmacology. Its unique structure, characterized by a benzyl group substituted with a 2-(2-ethoxyethoxy) moiety and a 3-methyl aniline group, positions it as a candidate for various biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N O₂
  • Molecular Weight : Approximately 285.38 g/mol

The compound's structure enhances its interaction with biological systems, making it a valuable subject for pharmacological studies. The presence of the ethoxyethoxy group may influence its solubility and membrane permeability, which are critical for its biological activity.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to affect topoisomerase II activity, which is crucial for DNA replication and transcription. This inhibition can lead to antiproliferative effects in mammalian cells .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
  • Neuroprotective Effects : Research indicates that derivatives of this compound can inhibit the aggregation of α-synuclein, a protein linked to Parkinson's disease. This suggests potential therapeutic applications in managing neurodegenerative disorders.

Summary of Biological Activities

Activity TypeObservations
AntioxidantExhibits protective effects against oxidative stress
NeuroprotectiveInhibits α-synuclein aggregation; potential for treating Parkinson's disease
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells through specific apoptotic pathways

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.